

# Bromo-PEG2-THP: A Versatile Linker for Targeted Protein Degradation

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## Compound of Interest

Compound Name: Bromo-PEG2-THP

Cat. No.: B3105099

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, representing a powerful alternative to conventional occupancy-based inhibition.<sup>[1]</sup>

## The Crucial Role of the Linker in PROTAC Design

The linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Far from being a simple spacer, the linker's length, composition, and rigidity

profoundly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] The flexibility of PEG linkers can be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation.[3]

## Bromo-PEG2-THP: A Key Building Block for PROTAC Synthesis

**Bromo-PEG2-THP** is a PEG-based PROTAC linker that offers a versatile platform for the synthesis of novel protein degraders. Its chemical structure features a two-unit polyethylene glycol chain, providing flexibility and enhancing solubility. One terminus is functionalized with a bromine atom, a good leaving group for nucleophilic substitution reactions, while the other end is capped with a tetrahydropyran (THP) group.

The THP group is a common protecting group for alcohols in organic synthesis.[4] It is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions to reveal a hydroxyl group.[5] This feature of **Bromo-PEG2-THP** allows for several synthetic strategies. The bromo- functionality can be used for initial conjugation to a warhead or E3 ligase ligand, and the THP-protected alcohol can be deprotected at a later stage to either serve as a terminal hydroxyl group or be further functionalized.

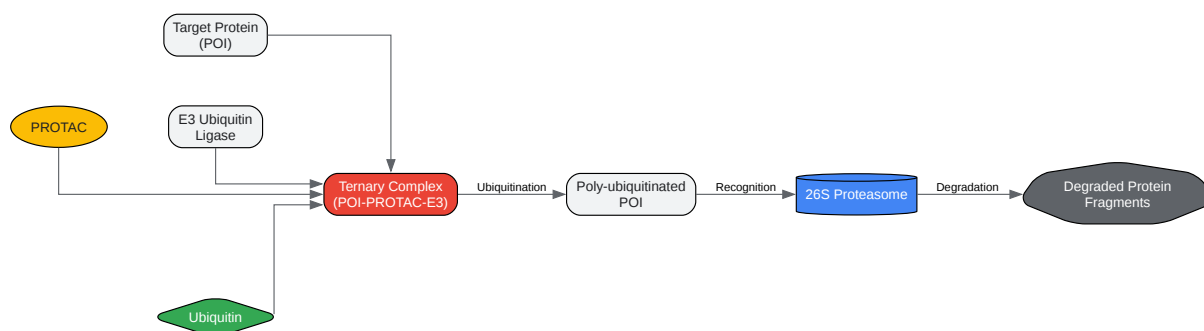
### Physicochemical Properties of **Bromo-PEG2-THP**

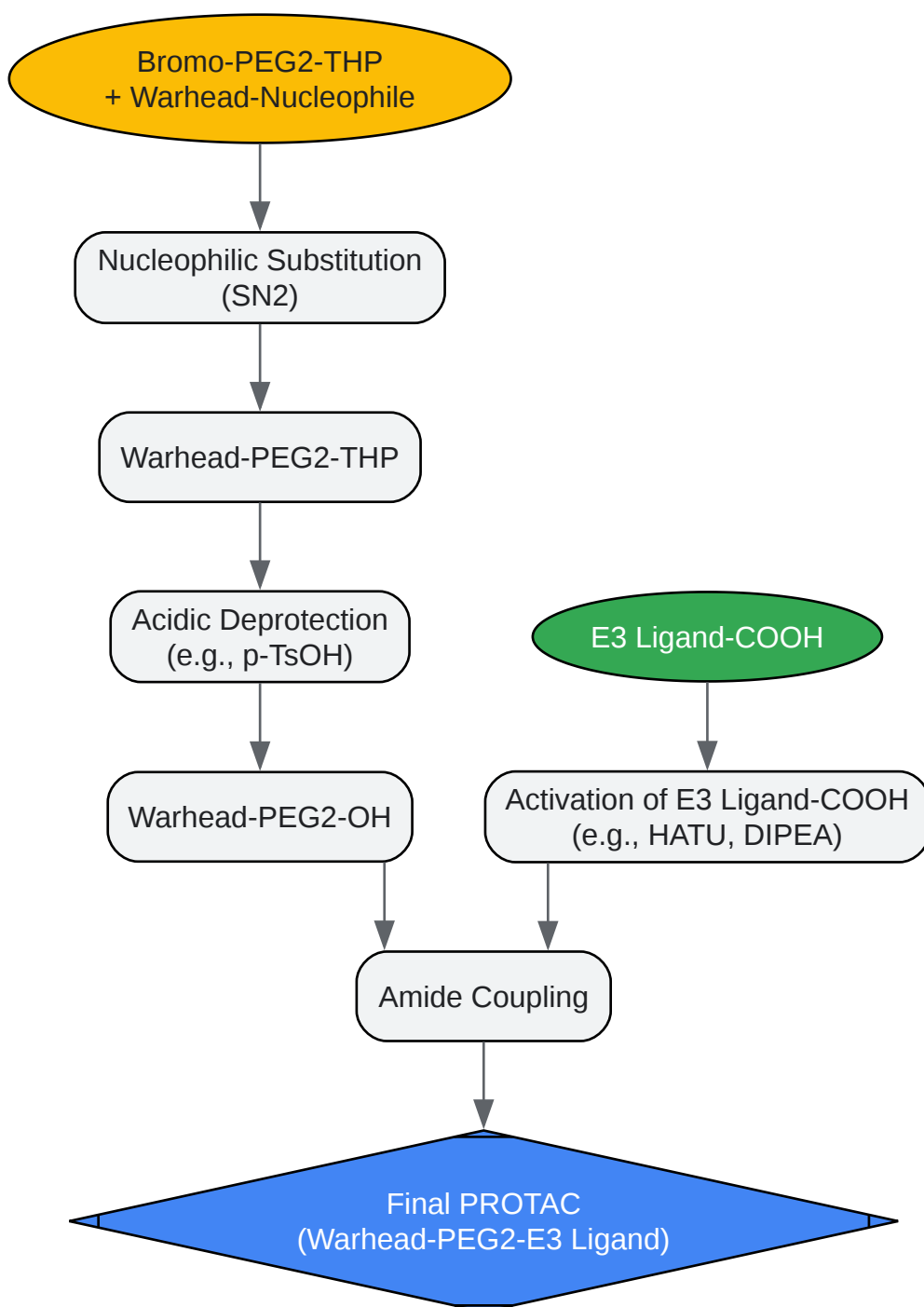
Property	Value
CAS Number	152065-54-8
Molecular Formula	C <sub>9</sub> H <sub>17</sub> BrO <sub>3</sub>
Molecular Weight	253.13 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	62-64 °C at 0.4 mmHg
Density	1.384 g/mL at 25 °C

# Signaling Pathways and Experimental Workflows

## PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.





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